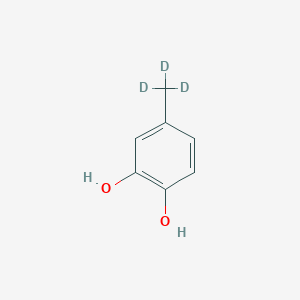

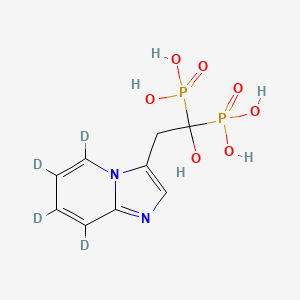

Minodronic acid-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Minodronic acid-d4 is a deuterated compound of Minodronic acid, which is a third-generation bisphosphonate. It is primarily used in scientific research for its anticancer properties and its role in the treatment of osteoporosis. The compound is known for its ability to inhibit the proliferation of cancer cells and induce apoptosis .

Métodos De Preparación

The preparation of Minodronic acid involves several steps:

Acetal Hydrolysis: The process begins with the acetal hydrolysis of a precursor compound to obtain an intermediate compound.

Closed-loop Treatment and Hydrolysis: The intermediate compound undergoes closed-loop treatment and hydrolysis with 2-aminopyridine to form another intermediate.

Phosphorylation: The final step involves the phosphorylation of the intermediate to produce Minodronic acid.

Industrial production methods are designed to avoid highly toxic reagents and ensure mild and controllable reaction conditions. This makes the process suitable for large-scale production .

Análisis De Reacciones Químicas

Minodronic acid-d4 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.

Substitution Reactions: Common reagents used in these reactions include thionyl chloride and phosphorus trichloride.

Major Products: The primary products formed from these reactions are intermediates that eventually lead to the synthesis of Minodronic acid.

Aplicaciones Científicas De Investigación

Minodronic acid-d4 has a wide range of applications in scientific research:

Mecanismo De Acción

Minodronic acid-d4 exerts its effects by inhibiting farnesyl pyrophosphate synthase activity. This enzyme is crucial for the biosynthesis of isoprenoid lipids, which are essential for the post-translational modification of small GTPase signaling proteins. By inhibiting this enzyme, this compound disrupts the function of these proteins, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparación Con Compuestos Similares

Minodronic acid-d4 is unique compared to other bisphosphonates due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. Similar compounds include:

Alendronic acid: Another bisphosphonate used for osteoporosis treatment, but less effective in inhibiting bone resorption compared to Minodronic acid.

Etidronic acid: A first-generation bisphosphonate with lower efficacy in bone resorption inhibition.

Pamidronic acid: Used for treating hypercalcemia and bone metastases but has a different mechanism of action.

This compound stands out due to its higher efficacy and unique labeling, making it a valuable compound in both research and clinical settings.

Propiedades

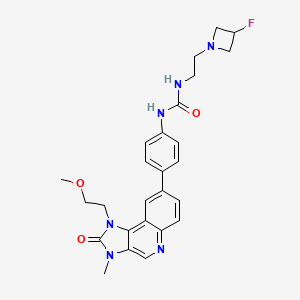

Fórmula molecular |

C9H12N2O7P2 |

|---|---|

Peso molecular |

326.17 g/mol |

Nombre IUPAC |

[1-hydroxy-1-phosphono-2-(5,6,7,8-tetradeuterioimidazo[1,2-a]pyridin-3-yl)ethyl]phosphonic acid |

InChI |

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)/i1D,2D,3D,4D |

Clave InChI |

VMMKGHQPQIEGSQ-RHQRLBAQSA-N |

SMILES isomérico |

[2H]C1=C(C2=NC=C(N2C(=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] |

SMILES canónico |

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B12398597.png)